N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide
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Overview
Description
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical pathways .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways, including those involved in inflammation and tumor growth .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide typically involves the reaction of 2-aminothiazole derivatives with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the benzamide linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the phenyl ring.
Scientific Research Applications
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide
- 2-(2-amino-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
- N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)acetamide
Uniqueness
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide stands out due to its specific substitution pattern on the thiazole ring, which imparts unique biological activities. Its ability to act as a versatile building block in synthetic chemistry also adds to its uniqueness .
Properties
IUPAC Name |
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c17-16-18-13(11-7-3-1-4-8-11)15(21-16)19-14(20)12-9-5-2-6-10-12/h1-10H,(H2,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGGJXXXZVXBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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